1-Bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one 1-Bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18826796
InChI: InChI=1S/C11H9BrClF3OS/c12-5-9(17)4-8-2-1-7(6-13)3-10(8)18-11(14,15)16/h1-3H,4-6H2
SMILES:
Molecular Formula: C11H9BrClF3OS
Molecular Weight: 361.61 g/mol

1-Bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18826796

Molecular Formula: C11H9BrClF3OS

Molecular Weight: 361.61 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one -

Specification

Molecular Formula C11H9BrClF3OS
Molecular Weight 361.61 g/mol
IUPAC Name 1-bromo-3-[4-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one
Standard InChI InChI=1S/C11H9BrClF3OS/c12-5-9(17)4-8-2-1-7(6-13)3-10(8)18-11(14,15)16/h1-3H,4-6H2
Standard InChI Key HEUSTKQBUHUTJH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CCl)SC(F)(F)F)CC(=O)CBr

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-bromo-3-[4-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one, reflects its intricate substituent arrangement. Key structural elements include:

  • A phenyl ring at position 3 of the propan-2-one backbone.

  • Chloromethyl (-CH₂Cl) and trifluoromethylthio (-SCF₃) groups at positions 4 and 2 of the phenyl ring, respectively.

  • A bromine atom at position 1 of the propan-2-one chain.

The Standard InChIKey (HEUSTKQBUHUTJH-UHFFFAOYSA-N) and Canonical SMILES (C1=CC(=C(C=C1CCl)SC(F)(F)F)CC(=O)CBr) provide unambiguous identifiers for its stereochemistry and connectivity.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₉BrClF₃OS
Molecular Weight361.61 g/mol
IUPAC Name1-bromo-3-[4-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one
PubChem CID166641165

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves multi-step halogenation and substitution reactions. A typical pathway includes:

  • Friedel-Crafts Acylation: Introduction of the propan-2-one moiety to the benzene ring.

  • Electrophilic Substitution: Bromination at position 1 using brominating agents like PBr₃ or N-bromosuccinimide.

  • Functional Group Installation:

    • Chloromethylation via Blanc chloromethylation with formaldehyde and HCl.

    • Trifluoromethylthio group addition using Cu-mediated coupling with CF₃SCl.

Key Reaction Mechanisms

  • Bromination: The propan-2-one’s α-hydrogen is susceptible to radical bromination, favoring position 1 due to steric and electronic effects.

  • Chloromethylation: The chloromethyl group is introduced under acidic conditions, leveraging the phenyl ring’s electrophilic susceptibility.

Applications in Chemical Research

Intermediate in Pharmaceutical Synthesis

This compound serves as a precursor in synthesizing antimicrobial and anticancer agents. For example:

  • The trifluoromethylthio group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs.

  • The chloromethyl group allows further functionalization via nucleophilic substitution, enabling attachment of amine or thiol moieties.

Material Science Applications

Its halogen-rich structure contributes to:

  • Flame retardants: Bromine and chlorine act synergistically to inhibit combustion.

  • Liquid crystal precursors: The rigid phenyl ring supports mesophase stability in display technologies.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Analogous Compounds

Compound NameMolecular FormulaKey Differences
1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanoneC₁₀H₅BrF₆OLacks chloromethyl group; shorter chain
2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-oneC₁₂H₁₁BrClF₃OLonger alkyl chain; no sulfur atom

The chloromethyl and trifluoromethylthio groups in 1-bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one enhance its reactivity compared to analogs, enabling diverse derivatization pathways.

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